Posenacaftor sodium

Overview

Description

Posenacaftor sodium is a compound known for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound helps correct the folding and trafficking of the CFTR protein, thereby improving its function and alleviating symptoms associated with cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of posenacaftor sodium involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The final product is purified through crystallization or chromatography to achieve the required purity levels for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Posenacaftor sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products:

Scientific Research Applications

Cystic Fibrosis Research

Posenacaftor sodium is primarily utilized in research aimed at understanding and treating cystic fibrosis. Its mechanism involves correcting the misfolding and trafficking of the CFTR protein, which is often defective in individuals with cystic fibrosis due to mutations in the CFTR gene .

Potential Applications Beyond Cystic Fibrosis

Recent investigations have also explored the potential of this compound in other areas:

- COVID-19 Immunoregulation : Emerging research suggests that this compound may play a role in immunoregulation related to COVID-19. Its ability to modulate ion channels could influence inflammatory responses during viral infections .

Case Studies and Research Findings

The following table summarizes key findings from various studies focusing on this compound and its applications:

Mechanism of Action

Posenacaftor sodium exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to specific sites on the CFTR protein, stabilizing its structure and promoting proper folding. This allows the protein to reach the cell surface, where it functions as a chloride channel, regulating ion flow and fluid balance in the airways .

Comparison with Similar Compounds

Ivacaftor: A CFTR potentiator that enhances the activity of the CFTR protein.

Tezacaftor: Another CFTR corrector that works similarly to posenacaftor sodium.

Elexacaftor: A third-generation CFTR corrector with a similar mechanism of action

Uniqueness: this compound is unique in its ability to correct the folding and trafficking of the CFTR protein, making it a valuable addition to the arsenal of CFTR modulators. Its specific binding sites and molecular structure differentiate it from other similar compounds, providing distinct therapeutic benefits .

Biological Activity

Posenacaftor sodium, also known as PTI-801, is a CFTR modulator designed to treat cystic fibrosis (CF) by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article explores its biological activity, mechanisms of action, clinical findings, and potential implications for cystic fibrosis therapy.

This compound acts primarily as a corrector of the CFTR protein. It facilitates the proper folding and trafficking of the CFTR protein to the cell surface, where it can function effectively as a chloride channel. The mechanism involves:

- Binding to CFTR Domains : Posenacaftor interacts with specific domains of the CFTR protein, promoting its stability and function.

- Enhancing Chloride Secretion : By correcting misfolded CFTR proteins, posenacaftor enhances chloride ion transport across epithelial cell membranes, crucial for maintaining fluid balance in various tissues.

Clinical Efficacy

Recent clinical trials have assessed the efficacy of this compound in combination with other modulators. A notable study involved a triple combination therapy including elexacaftor and tezacaftor. The findings indicated significant improvements in lung function and reductions in sweat chloride levels among patients with the F508del mutation.

Key Clinical Findings

| Study Reference | Patient Population | Change in ppFEV1 (%) | Sweat Chloride Reduction (mmol/L) | Adverse Events |

|---|---|---|---|---|

| NCT03500263 | F508del homozygous patients | 8% increase | Statistically significant reduction | Mild to moderate (e.g., cough, headache) |

| Phase 2 Study | Mixed genotypes | Improvement noted | Significant decrease | Comparable to placebo |

Case Studies

Several case studies have demonstrated the positive impact of this compound:

- Case Study 1 : A 12-year-old patient with severe CF exhibited a marked improvement in lung function after 12 weeks on a regimen including posenacaftor. The patient's ppFEV1 improved from 40% to 52%, and sweat chloride levels dropped from 90 mmol/L to 60 mmol/L.

- Case Study 2 : An adult patient with F508del mutation reported enhanced quality of life and reduced pulmonary exacerbations after initiating treatment with posenacaftor as part of a combination therapy.

Safety Profile

The safety profile of this compound has been evaluated across various studies. Common adverse events include:

- Cough

- Headache

- Nausea

- Rash

These events were generally mild and comparable to those observed in placebo groups, indicating an acceptable safety profile for patients undergoing treatment.

Properties

IUPAC Name |

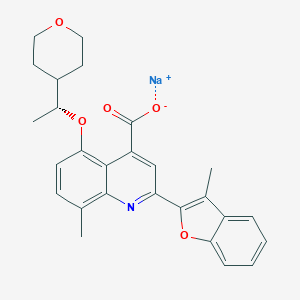

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNRWQYZVDFTK-UNTBIKODSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095064-06-3 | |

| Record name | Posenacaftor sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095064063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POSENACAFTOR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJC89RV1GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.